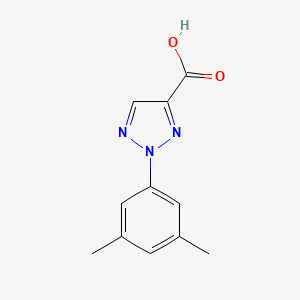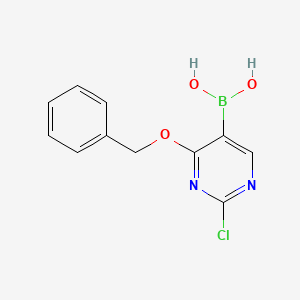
(4-(Benzyloxy)-2-chloropyrimidin-5-yl)boronic acid
Overview
Description
Boronic acids are compounds that contain a boron atom bonded to an oxygen atom and two carbon atoms (in the form of an R group). They are known for their ability to form stable covalent complexes with sugars, amino acids, and other compounds that contain a 1,2 or 1,3-diol arrangement .
Synthesis Analysis
Boronic acids can be synthesized through various methods, including the reaction of organometallic compounds with borate esters, the reaction of boron trichloride with aryl Grignard or aryl lithium reagents, and the diboration of alkynes .Molecular Structure Analysis
The molecular structure of boronic acids is characterized by a trigonal planar geometry around the boron atom. The boron atom is sp2 hybridized, and the empty p orbital can accept electrons from a Lewis base .Chemical Reactions Analysis
Boronic acids are known for their role in the Suzuki-Miyaura cross-coupling reaction, which is a widely-used method for forming carbon-carbon bonds . They can also undergo oxidation, amination, halogenation, and various C-C bond-forming reactions .Physical And Chemical Properties Analysis
Boronic acids are generally stable and readily prepared compounds. They are also environmentally benign, making them attractive for use in various chemical reactions .Scientific Research Applications
Synthesis and Structural Studies
Synthesis of Unnatural Amino Acids : The use of benzyloxy groups in pyrimidine synthesis, as seen in the work by ElMarrouni and Heras (2015), demonstrates the utility of such structures in the development of new amino acids. Their research outlines a synthetic route involving an aromatic nucleophilic substitution reaction, showcasing the versatility of pyrimidine derivatives in synthesizing bioactive molecules (ElMarrouni & Heras, 2015).
Antiproliferative and Antiviral Activities : Pudlo et al. (1990) investigated pyrimidine derivatives for their biological activities, highlighting the synthesis of compounds with potential antiproliferative and antiviral effects. This study underscores the relevance of pyrimidine and boron-containing compounds in medicinal chemistry (Pudlo et al., 1990).
Suzuki–Miyaura Cross-Coupling Reactions : Malik et al. (2020) explored the Suzuki cross-coupling reactions involving aryl/heteroaryl boronic acids, demonstrating the application of boronic acid derivatives in creating novel pyrimidine analogs. Their work provides insight into the reactivity and potential applications of these compounds in designing new materials and pharmaceuticals (Malik et al., 2020).
Applications in Drug Discovery and Material Science
Antitumor Activities : The synthesis of novel pyrimidine derivatives with potential antitumor activities by Raić-Malić et al. (2000) showcases the application of boronic acid derivatives in the development of cancer therapeutics. Their research emphasizes the importance of these compounds in creating bioactive molecules with specific biological activities (Raić-Malić et al., 2000).
Decarboxylative Borylation : Li et al. (2017) introduced a nickel-catalyzed process for replacing carboxylic acids with boronate esters, highlighting the role of boronic acids in facilitating the modification of complex molecules. This method opens new avenues for the incorporation of boronic acid functionalities in drug molecules and materials science, underscoring the versatility and potential of boronic acid derivatives in chemical synthesis (Li et al., 2017).
Photoinduced C(sp3)–H Borylation : Shu et al. (2020) developed a metal-free borylation method that allows for the direct functionalization of alkanes into organoboron reagents. This innovative approach demonstrates the potential of boronic acid derivatives in organic synthesis, offering a novel strategy for the functionalization of inert C-H bonds (Shu et al., 2020).
Mechanism of Action
Action Environment
Environmental factors such as pH and temperature can influence the stability and efficacy of 4-Benzyloxy-2-chloropyrimidine-5-boronic acid . For instance, boronic acids are more stable in acidic environments and less stable in alkaline environments. Additionally, high temperatures can lead to degradation of the compound, potentially reducing its efficacy.
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2-chloro-4-phenylmethoxypyrimidin-5-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BClN2O3/c13-11-14-6-9(12(16)17)10(15-11)18-7-8-4-2-1-3-5-8/h1-6,16-17H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLSBWOMQLKWUPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(N=C1OCC2=CC=CC=C2)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



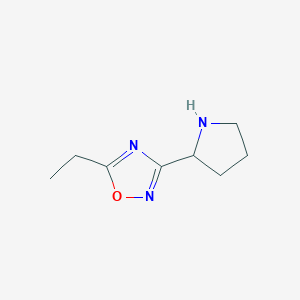
![[1-(2-phenylethyl)-1H-imidazol-2-yl]methanamine](/img/structure/B1527559.png)
![tert-butyl N-[4-(2-aminoethyl)phenyl]carbamate](/img/structure/B1527560.png)
![3-Methyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B1527562.png)
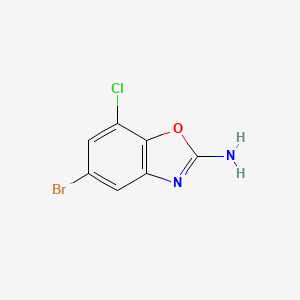

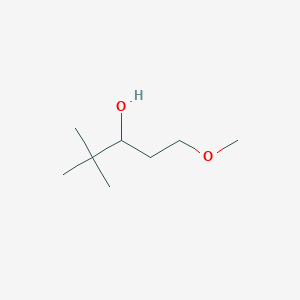
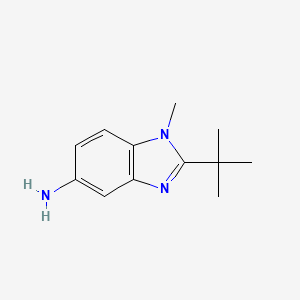
![2-(2-Bromophenyl)-2-[(2-methoxyethyl)amino]acetic acid](/img/structure/B1527570.png)
![5-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B1527573.png)
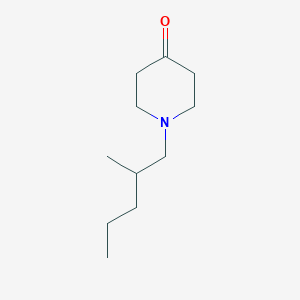
![5-[(4-bromo-1H-pyrazol-1-yl)methyl]furan-3-carboxylic acid](/img/structure/B1527575.png)

